

In-Depth Technical Guide: Hydroxy-PEG9-Boc

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Compound of Interest

Compound Name: Hydroxy-PEG9-Boc

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Hydroxy-PEG9-Boc**, a heterobifunctional PEG linker crucial for advanced bioconjugation, drug delivery, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Compound Properties

Hydroxy-PEG9-Boc is a versatile linker molecule featuring a terminal hydroxyl group and a Boc-protected amine, separated by a 9-unit polyethylene glycol (PEG) chain. This structure imparts hydrophilicity, flexibility, and specific reactivity for sequential conjugation strategies.

Property	Value	Source
Molecular Weight	542.66 g/mol	[1]
Chemical Formula	C ₂₅ H ₅₀ O ₁₂	[1]
CAS Number	2055042-66-3	[1][2]
Appearance	Colorless to light yellow liquid	[1]
Purity	≥98.0%	[1]
Solubility	Soluble in Water, DMSO, DCM, DMF	[3]
Storage Conditions	Pure form: -20°C for 3 years; In solvent: -80°C for 6 months	[1]

Applications in Drug Development

Hydroxy-PEG9-Boc serves as a flexible, hydrophilic spacer in the synthesis of complex biomolecules.^{[4][5][6]} Its primary applications lie in:

- **PROTAC Synthesis:** The linker connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating targeted protein degradation.^[1]
- **Antibody-Drug Conjugates (ADCs):** The PEG chain enhances the pharmacokinetic properties of ADCs.
- **Targeted Drug Delivery:** Enables the conjugation of bioactive molecules to targeting moieties.^[4]
- **Peptide and Surface Modification:** Acts as a spacer in peptide synthesis and improves the hydrophilicity of biomaterial coatings.^[4]

The Boc (tert-butyloxycarbonyl) protecting group is stable under a wide range of conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a primary amine for subsequent conjugation.^{[3][7]} This allows for a controlled, stepwise approach to synthesizing complex conjugates.

Experimental Protocols

The following protocols are representative workflows for the use of **Hydroxy-PEG9-Boc** in a bioconjugation application. Optimization may be required for specific molecules.

Protocol 1: Boc Deprotection of Hydroxy-PEG9-Boc

This procedure exposes the primary amine for subsequent conjugation.

Materials:

- **Hydroxy-PEG9-Boc**
- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)

- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Rotary evaporator

Procedure:

- Dissolve **Hydroxy-PEG9-Boc** in anhydrous DCM.
- Add an equal volume of TFA to the solution.
- Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.^[8]
- Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.^[8]
- For neutralization, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product (Hydroxy-PEG9-NH₂).

Protocol 2: Conjugation of Deprotected Linker to a Carboxylic Acid-Containing Molecule via NHS Ester Formation

This protocol describes the conjugation of the newly exposed amine to a target molecule.

Materials:

- Deprotected Hydroxy-PEG9-NH₂
- Carboxylic acid-containing molecule
- N-hydroxysuccinimide (NHS)

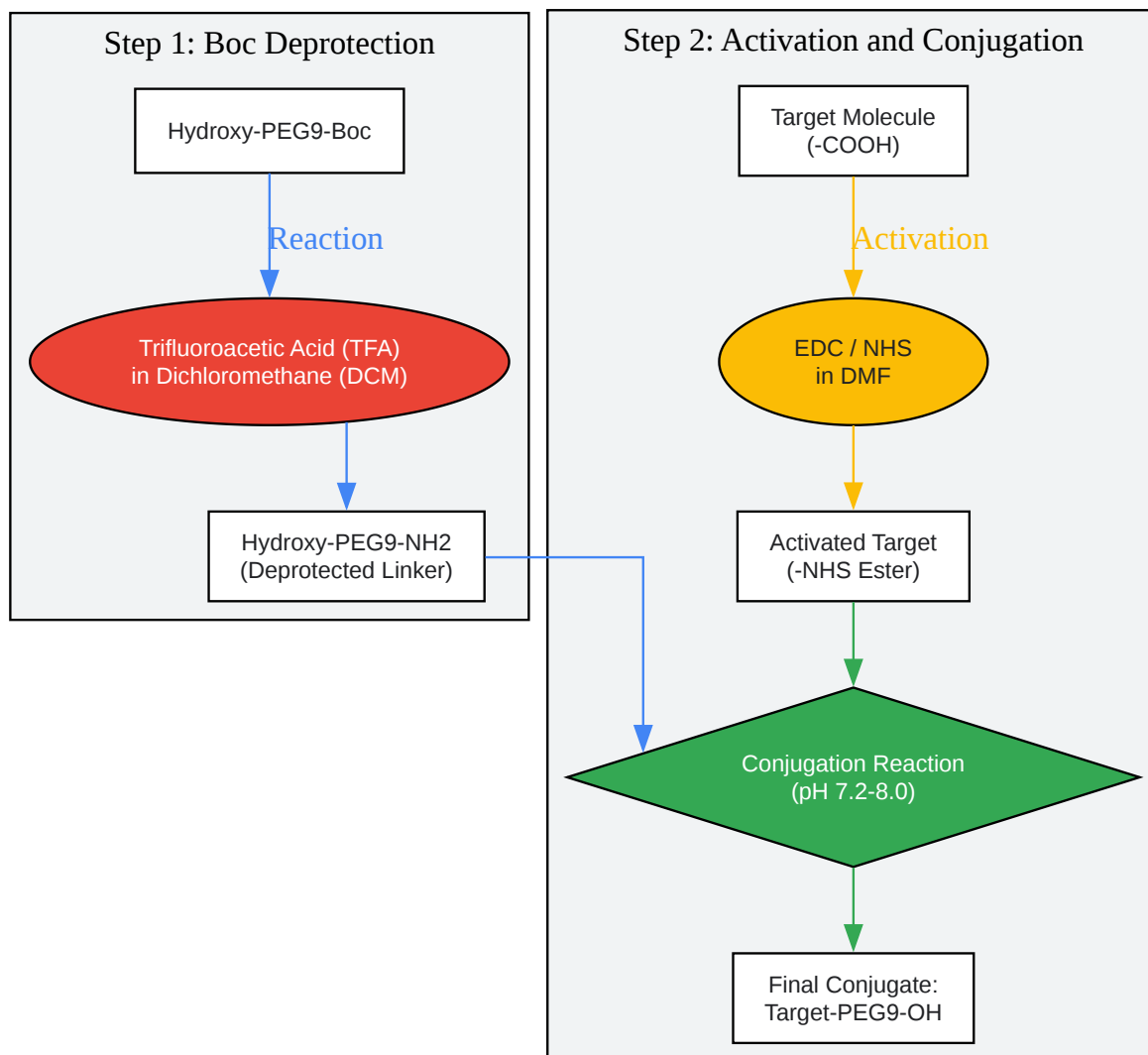
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Appropriate buffer (e.g., PBS, pH 7.2-8.0)

Procedure:

- Activation of the Carboxylic Acid:
 - Dissolve the carboxylic acid-containing molecule, NHS, and EDC in anhydrous DMF.
 - Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.[9]
- Conjugation Reaction:
 - Dissolve the deprotected Hydroxy-PEG9-NH₂ in a suitable buffer.
 - Add the activated NHS ester solution to the amine-containing linker solution.
 - Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[9]
- Quenching and Purification:
 - Quench any unreacted NHS ester by adding a small amount of an amine-containing buffer such as Tris or glycine.[9]
 - Purify the final conjugate using an appropriate method, such as preparative reverse-phase HPLC.

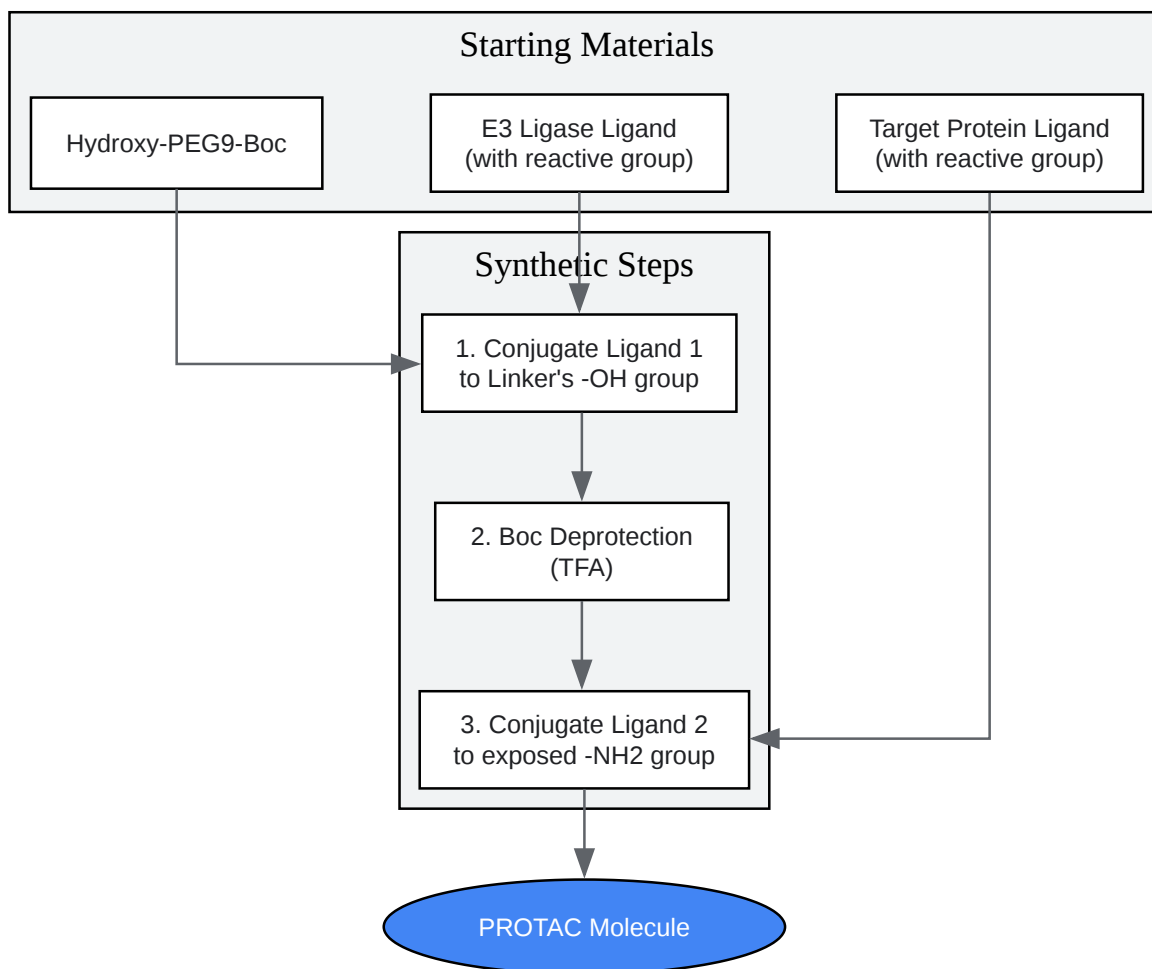
Mandatory Visualizations

The following diagrams illustrate key conceptual workflows involving **Hydroxy-PEG9-Boc**.



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Caption: Workflow for Boc deprotection and subsequent conjugation.



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Caption: Conceptual pathway for PROTAC synthesis using **Hydroxy-PEG9-Boc**.

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